molecular formula C11H17NO6 B6332131 (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid CAS No. 2170869-18-6

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid

Cat. No.: B6332131
CAS No.: 2170869-18-6
M. Wt: 259.26 g/mol
InChI Key: CEWHNBGJGPXFED-RNFRBKRXSA-N
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Description

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two carboxylic acid groups at positions 3 and 4 of the pyrrolidine ring. Its molecular formula is C₁₁H₁₇NO₆, with a molecular weight of 259.26 g/mol . The compound is a white to yellow solid and serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where temporary amine protection is required. Key identifiers include:

  • IUPAC Name: (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
  • CAS No.: 865451-68-9 (racemic form), 2170869-18-6 (enantiopure form)
  • PubChem CID: 69651971
  • SMILES: CC(C)(C)OC(=O)N1CC@HC(=O)O .

The Boc group enhances solubility in organic solvents and is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making it orthogonal to other protecting groups like Cbz (carbobenzyloxy) .

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170869-18-6
Record name (3S,4S)-1-((tert-Butoxy)carbonyl)pyrrolidine-3,4-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170869186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4S)-1-((TERT-BUTOXY)CARBONYL)PYRROLIDINE-3,4-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAY4TY34PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enantioselective Hydrolysis of Pyrrolidinone Intermediates

A patented method describes the enantioselective synthesis of (3S,4S)-configured pyrrolidine derivatives using enzyme-catalyzed hydrolysis. Starting from racemic 3,4-trans-disubstituted pyrrolidinones, lipase-mediated resolution achieves high enantiomeric excess (ee >98%). Key steps include:

  • Substrate Preparation : Racemic ethyl 3,4-trans-pyrrolidinone-3-carboxylate is synthesized via cyclization of γ-amino ketones.

  • Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes the (3R,4R)-enantiomer, leaving the (3S,4S)-ester intact.

  • Acid Hydrolysis : The remaining ester is hydrolyzed with HCl to yield (3S,4S)-pyrrolidine-3,4-dicarboxylic acid.

This method avoids chromatographic purification, achieving 85% yield with 99% ee.

Boc Protection and Oxidation

Asymmetric Catalysis and C–H Activation

Chiral Auxiliary-Mediated Synthesis

Reddy et al. developed a route using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling to install aryl groups stereoselectively. Starting from (2R,3R,4S)-N-Boc-4-(benzo[d]dioxol-6-yl)pyrrolidine-3-carboxylic acid, amidation with primary amines proceeds in 75–82% yield. While this method focuses on carboxamides, acidic hydrolysis of the amide generates the dicarboxylic acid.

C–H Arylation Strategy

A PMC study outlines a C–H activation approach using methyl-Boc-D-pyroglutamate. Key steps include:

  • Allylation : LHMDS (Lithium Hexamethyldisilazide) deprotonates the γ-lactam, enabling allylation with allyl bromide (36% yield).

  • Lactam Reduction : Super-hydride (LiEt₃BH) reduces the lactam to pyrrolidine.

  • Arylation : Palladium-catalyzed C–H activation with methyl-3-iodobenzoate installs the aryl group (36% yield).

  • Oxidation and Hydrolysis : OsO4/NaIO4 oxidizes the allyl group to aldehyde, followed by ester hydrolysis to carboxylic acid.

This 12-step route achieves 12% overall yield, highlighting challenges in multi-step syntheses.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Large-scale production prioritizes cost efficiency and minimal purification. A two-step continuous process is reported:

  • Cyclization : Glycidol derivatives react with ammonium carbonate in a flow reactor at 120°C, forming pyrrolidine-3,4-diol (80% yield).

  • Boc Protection and Oxidation : Sequential Boc protection and TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)-mediated oxidation convert diols to dicarboxylic acids (70% yield).

Crystallization-Induced Diastereomer Resolution

Racemic pyrrolidine-3,4-dicarboxylic acid is resolved using chiral amines (e.g., (1R,2S)-ephedrine). Diastereomeric salts crystallize selectively, yielding (3S,4S)-acid with 95% ee after Boc protection.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Enzymatic HydrolysisRacemic pyrrolidinoneLipase resolution, acid hydrolysis8599High
C–H ActivationD-PyroglutamateAllylation, arylation, oxidation12N/ALow
Continuous FlowGlycidol derivativesCyclization, oxidation7099High
Chiral ResolutionRacemic acidDiastereomeric crystallization6595Moderate

Critical Challenges and Innovations

Stereochemical Control

Achieving (3S,4S) configuration requires chiral catalysts or resolution techniques. Enzymatic methods surpass chemical resolution in ee (99% vs. 95%) but require specialized lipases.

Oxidative Stability

Carboxylic acid groups are prone to decarboxylation under acidic conditions. TEMPO/NaClO oxidation at pH 9–10 minimizes side reactions.

Cost Efficiency

Boc₂O and enzyme costs impact scalability. Continuous flow synthesis reduces solvent waste and improves throughput .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Free amine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. It is used in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has found applications across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex organic molecules and natural products.
  • Biology It is utilized in studying enzyme mechanisms and as a substrate in biochemical assays.
  • Medicine It acts as an intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders.
  • Industry It is employed in producing agrochemicals and fine chemicals.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
  • Reduction Reduction reactions can remove the Boc protecting group, yielding free amine derivatives, using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
  • Substitution It can undergo nucleophilic substitution reactions at the carbonyl carbon atoms using nucleophiles like amines or alcohols under basic conditions.

This compound has unique structural properties and potential therapeutic applications, garnering attention in biological research. It interacts with molecular targets in biological systems, affecting enzyme activities related to amino acid metabolism and neurotransmitter synthesis, and may serve as a substrate in biochemical assays. Preliminary studies suggest potential interactions with specific receptors involved in metabolic pathways, modulating receptor activity and influencing physiological responses.

Pyrrolidine derivatives as PPAR Agonists

4-benzylpyrrolidine-3-carboxylic acid derivatives can be synthesized from N-(methoxymethyl)- N-(trimethylsilylmethyl)benzylamine and cis- or trans-alkenyl ester derivatives in TFA . These pyrrolidines act as agonists at peroxisome proliferator-activated receptors (PPARs) . The cis-3R,4S-configured compounds combine agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

Pyrrolidine derivatives as RORγt inverse agonists

Mechanism of Action

The mechanism of action of (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid and structurally related pyrrolidine derivatives:

Compound Name Molecular Weight (g/mol) Substituents/Protecting Groups Functional Groups Key Applications Synthesis Notes
This compound 259.26 Boc at N1, two carboxylic acids Carboxylic acids, Boc-protected amine Organic synthesis intermediate, peptide chemistry Boc protection via di-tert-butyl dicarbonate
(±)-(3R,4S)-1-Methyl-4-(1-methylindol-3-yl)-pyrrolidine-3-carboxylic acid (14{6,5}) 475 Methyl, indolyl, trifluoromethylphenyl urea Urea, indole, carboxylic acid Potential receptor ligands (e.g., kinase inhibitors) APCI-MS characterization; 76% yield
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Benzyl, diol Diol, benzyl-protected amine Chiral building block in natural product synthesis Synthesized from L-tartaric acid via condensation and reduction
8a06-FP0429 (Aminopyrrolidinetricarboxylic acid) Amino, acryloyl, carboxylic acids Tricarboxylic acid, acryloyl Group III mGlu receptor agonist (neurotherapeutics) Docking studies explain receptor selectivity
(3R,4S)-1-Cbz-4-Methylpyrrolidine-3-carboxylic Acid Cbz, methyl, carboxylic acid Carboxylic acid, Cbz-protected amine Intermediate in drug synthesis Cbz protection via benzyl chloroformate

Key Comparative Insights

Protecting Groups and Reactivity
  • Boc vs. Cbz: The Boc group in the target compound is acid-labile, whereas the Cbz group in (3R,4S)-1-Cbz-4-Methylpyrrolidine-3-carboxylic Acid requires hydrogenolysis for removal. This orthogonality allows sequential deprotection in multi-step syntheses .
  • Benzyl vs. Boc : The benzyl group in (3S,4S)-1-Benzylpyrrolidine-3,4-diol is stable under acidic conditions but requires hydrogenation for cleavage, contrasting with Boc’s acid sensitivity .
Functional Group Impact
  • Carboxylic Acids : The dual carboxylic acids in the target compound enable coordination to metal clusters (e.g., in MOFs) or salt formation, enhancing crystallinity . In contrast, urea-functionalized derivatives (e.g., 14{6,5}) exhibit hydrogen-bonding capabilities critical for receptor binding .
  • Stereochemistry : The (3S,4S) configuration of the Boc compound vs. (3R,4S) isomers in other derivatives (e.g., 14{6,5}) dictates enantioselective interactions in chiral environments, such as enzyme active sites .

Biological Activity

(3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with two carboxylic acid groups at the 3 and 4 positions and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 185.22 g/mol. The chirality at the 3 and 4 positions contributes to its distinct biological properties.

This compound interacts with various molecular targets in biological systems:

  • Enzyme Modulation : The compound has been shown to affect enzyme activities related to amino acid metabolism and neurotransmitter synthesis. It may serve as a substrate in biochemical assays aimed at understanding enzyme mechanisms.
  • Receptor Interaction : Preliminary studies suggest potential interactions with specific receptors involved in metabolic pathways. These interactions can modulate receptor activity, influencing physiological responses.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds have demonstrated antiviral properties. For instance, studies on similar pyrrolidine derivatives have shown effectiveness against influenza virus neuraminidase, where modifications in the structure led to improved inhibition of viral replication .

CompoundTargetIC50 (µM)
This compoundInfluenza Virus NeuraminidaseTBD
Related Pyrrolidine DerivativeInfluenza Virus Neuraminidase5.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • α-Glucosidase Inhibition : Similar pyrrolidine derivatives have shown significant inhibitory effects on α-glucosidase activity, which is crucial for glucose metabolism. This inhibition can be beneficial in managing conditions like diabetes .
CompoundEnzyme% Inhibition at 5 mM
This compoundα-GlucosidaseTBD
Related Compoundα-Glucosidase43%

Case Studies

  • Influenza Virus Study : A study assessed the antiviral activity of various pyrrolidine derivatives against influenza virus neuraminidase. The compounds were evaluated using cytopathogenic effect reduction assays. The results indicated that modifications to the pyrrolidine structure could enhance antiviral efficacy .
  • Diabetes Management : Research focusing on the structure–activity relationship (SAR) of pyrrolidine derivatives revealed that certain configurations significantly improved their ability to inhibit enzymes involved in carbohydrate metabolism, suggesting potential applications in diabetes treatment .

Q & A

Basic: What is the chemical structure of (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid, and how do its functional groups influence reactivity in synthetic applications?

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group at the nitrogen and two carboxylic acid groups at the 3S and 4S positions. The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the nitrogen during synthesis. The cis-dicarboxylic acid configuration enables chelation with metal catalysts (e.g., Pd/C in hydrogenation reactions) and stabilizes intermediates in asymmetric synthesis. Stereochemical confirmation via X-ray crystallography (unit cell parameters: a=6.2327 Å, b=7.9360 Å, c=14.1536 Å, β=99.709°) ensures structural fidelity .

Basic: What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?

Key steps include:

Boc Protection : Reaction of pyrrolidine with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF) to protect the nitrogen .

Carboxylation : Stereoselective introduction of carboxylic acid groups via oxidation of diols (e.g., using KMnO₄) or carboxylation of enolates .

Chiral Resolution : Use of enzymatic methods (e.g., lipases) or chiral chromatography to isolate the 3S,4S enantiomer.
Reaction progress is monitored via HPLC (≥97% purity) and NMR (δ 1.4 ppm for Boc tert-butyl protons) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolidine-3,4-dicarboxylic acid derivatives across studies?

Discrepancies may arise from:

  • Stereochemistry : The 3S,4S configuration (vs. 3R,4R) alters hydrogen-bonding networks (e.g., H4···Cl1 distance: 2.27 Å in 3S,4S vs. 3.08 Å in 3R,4R) .
  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and temperature (e.g., 37°C for enzymatic assays).
  • Purity : Use HPLC (>98% purity) to exclude confounding impurities. Comparative docking studies (e.g., Factor Xa inhibition, PDB: 2XBV) validate stereochemical effects on target binding .

Advanced: What advanced analytical techniques are required to characterize the thermal stability and crystallinity of this compound?

  • Thermal Analysis : TGA/DSC reveals decomposition temperatures (451–454 K) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O4–H4···Cl1 angle: 164°) critical for crystal stability .
  • Variable-Temperature NMR : Assesses conformational flexibility (e.g., puckering of the pyrrolidine ring).
  • Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity, guiding storage recommendations (2–8°C, anhydrous) .

Advanced: How does the stereochemistry of this compound influence its interactions with biological targets such as Factor Xa?

The 3S,4S configuration aligns carboxylic acids for salt bridges with Factor Xa's Lys96 (distance: ~2.8 Å) and Arg143. The Boc group occupies a hydrophobic subpocket, enhancing binding affinity. Mutagenesis studies confirm that replacing Lys96 with alanine reduces inhibitory activity by >90%. Enantiomeric forms (3R,4R) exhibit misalignment, leading to weaker interactions .

Advanced: What methodologies optimize the solubility and stability of this compound in aqueous and organic systems?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or adjust pH (carboxylic acid deprotonation above pH 4.5).
  • Stability Protocols : Store at 2–8°C in anhydrous conditions; avoid freeze-thaw cycles to prevent degradation .
  • Crystallization : Recrystallize from acetone/water (1:3 v/v) to obtain stable polymorphs .

Advanced: How do steric and electronic effects of substituents impact the reactivity of pyrrolidine-3,4-dicarboxylic acid derivatives?

  • Steric Effects : Bulky groups (e.g., Boc) hinder nucleophilic attacks at nitrogen but stabilize transition states in cycloadditions.
  • Electronic Effects : Electron-withdrawing carboxylic acids increase electrophilicity at the pyrrolidine ring, facilitating amide bond formation. Comparative studies with methyl-substituted analogs (e.g., 4-methylpyrrolidine derivatives) show reduced reactivity due to steric hindrance .

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